Advanced Chemical Profiling and Synthetic Utility of {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol in Modern Drug Discovery
Advanced Chemical Profiling and Synthetic Utility of {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol in Modern Drug Discovery
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich frameworks is a defining paradigm in contemporary medicinal chemistry. At the forefront of this shift is the 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffold, a conformationally restricted, bridged bicyclic system that serves as a highly effective bioisostere for ortho-substituted benzenes and standard pyrrolidines[1].
This whitepaper provides an in-depth technical analysis of {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol (CAS: 637739-94-7) . As a highly versatile building block, this compound combines the rigid 3D geometry of the aza-BCH core with two orthogonal synthetic handles: an N-benzyl protecting/lipophilic group and a C1-hydroxymethyl exit vector. We will explore its physicochemical properties, mechanistic synthesis, and step-by-step protocols for downstream functionalization.
Structural Paradigm & Physicochemical Profile
The architectural value of {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol lies in its high fraction of sp3-hybridized carbons (
The bridgehead C1 position, bearing the hydroxymethyl group, provides a precisely angled exit vector that mimics the substitution pattern of ortho- or meta-substituted benzenes while projecting into three-dimensional space.
Quantitative Data Summary
The following table summarizes the calculated and established physicochemical parameters of the target compound, validating its utility in early-stage drug discovery workflows:
| Property | Value | Scientific Implication |
| Chemical Name | {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol | Standardized IUPAC nomenclature. |
| CAS Registry Number | 637739-94-7 | Unique identifier for procurement and database indexing. |
| Molecular Formula | C13H17NO | Defines atomic composition. |
| Molecular Weight | 203.28 g/mol | Highly ligand-efficient; leaves ample mass budget for elaboration. |
| Fraction sp3 ( | 0.54 (7 out of 13 carbons) | Exceeds the typical >0.3 threshold, ensuring strong 3D character. |
| Hydrogen Bond Donors | 1 (Hydroxyl -OH) | Favorable for target engagement and aqueous solvation. |
| Hydrogen Bond Acceptors | 2 (Amine N, Hydroxyl O) | Compliant with Lipinski’s Rule of 5. |
| Topological Polar Surface Area | 23.5 Ų | Excellent predicted membrane permeability (e.g., BBB penetration). |
Mechanistic Synthesis & Scaffold Assembly
The construction of the highly strained aza-BCH core requires precise control over reaction thermodynamics. Historically, these systems were accessed via low-yielding photochemical [2+2] cycloadditions. However, recent breakthroughs have established more scalable and enantioselective pathways.
The most robust modern approach involves the Lewis acid-catalyzed formal [3+2] cycloaddition of bicyclobutanes (BCBs) with imines[3]. By utilizing a zinc catalyst, researchers can choreograph the transition state to selectively yield the aza-BCH framework. The N-benzyl group is typically installed via the starting imine, serving as a robust protecting group that withstands the highly reactive zwitterionic intermediates generated during ring expansion[3].
Synthetic pathway for {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol via[3+2] cycloaddition.
Bioisosterism and Scaffold Hopping Logic
Scaffold hopping is a critical strategy when a lead compound exhibits potent target affinity but suffers from poor pharmacokinetics (PK) due to a flat, lipophilic aromatic core. The aza-BCH framework is uniquely suited to rescue such liabilities.
Beyond acting as a benzene bioisostere, the aza-BCH core is utilized in the synthesis of ligand-directed degraders (LDDs)[4] and can undergo advanced skeletal editing—such as nitrogen-deleting photochemical rearrangements—to yield bridge-functionalized bicyclo[1.1.1]pentanes (BCPs)[5].
Logical framework for replacing flat aromatic rings with 3D aza-BCH scaffolds to improve PK.
Self-Validating Experimental Protocols
To utilize {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol in library enumeration, the C1-hydroxymethyl group must often be converted into a reactive leaving group. The following protocol details the mesylation of the bridgehead alcohol—a critical step that precedes nucleophilic displacement (e.g., azidation or amination)[6].
Protocol: Activation of the C1-Hydroxymethyl Exit Vector (Mesylation)
Objective: Convert the stable hydroxymethyl group into a reactive methanesulfonate (mesylate) ester while preserving the integrity of the highly strained bicyclic core and the N-benzyl protecting group.
Step-by-Step Methodology & Causality:
-
Substrate Preparation: Dissolve {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 0.2 M).
-
Causality: Anhydrous DCM is strictly required to prevent the competitive hydrolysis of the electrophile (methanesulfonyl chloride), ensuring high atom economy and preventing the formation of acidic byproducts that could protonate the tertiary amine.
-
-
Base Addition: Add triethylamine (TEA, 1.5 eq) in a single portion. Cool the reaction vessel to exactly 0 °C using an ice-water bath.
-
Causality: TEA serves as a non-nucleophilic acid scavenger to neutralize the HCl generated during the reaction. Cooling to 0 °C is critical; the mesylation is highly exothermic, and elevated temperatures can trigger ring-opening or degradation of the strained aza-BCH core[6].
-
-
Electrophile Introduction: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 15 minutes via a syringe pump.
-
Causality: Dropwise addition prevents localized concentration spikes and thermal runaways, minimizing the formation of dimeric or chlorinated side products.
-
-
Reaction Monitoring & Quenching: Stir the mixture for 2 hours at 0 °C. Monitor consumption of the starting material via LC-MS. Once complete, quench the reaction by slowly adding saturated aqueous
(10 mL).-
Causality: The mild basic quench safely neutralizes residual MsCl and TEA·HCl salts without hydrolyzing the newly formed, moisture-sensitive bridgehead mesylate.
-
-
Extraction & Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, dry over anhydrous
, filter, and concentrate under reduced pressure (bath temperature < 30 °C).-
Causality: Avoiding elevated temperatures during rotary evaporation is vital, as bridgehead mesylates in strained bicyclic systems can be thermally labile. The resulting crude mesylate is typically of sufficient purity (>95%) to be used directly in subsequent azidation steps[6].
-
Conclusion
{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol represents a premium building block for modern medicinal chemistry. By leveraging its rigid 3D architecture and orthogonal synthetic handles, drug development professionals can systematically engineer out the metabolic liabilities associated with flat aromatic rings. Adhering to the strictly controlled synthetic protocols outlined above ensures that the inherent strain of the aza-BCH core is preserved, enabling the successful assembly of next-generation therapeutic agents.
References
- Zinc-Catalyzed Enantioselective Formal (3+2) Cycloadditions of Bicyclobutanes with Imines: Catalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. thieme-connect.com.
- Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement. nih.gov.
- Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Aza-Bicyclo[2.1.1]hexanes. chemrxiv.org.
- {2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol | 637739-94-7. sigmaaldrich.cn.
- Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). nuph.edu.ua.
- Modular Synthesis of Azabicyclohexanes and Cyclobutenyl Amines. semanticscholar.org.
- Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. nih.gov.
Sources
- 1. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
